molecular formula C10H13F2N B6152885 1,1-difluoro-2-methyl-1-phenylpropan-2-amine CAS No. 1554371-59-3

1,1-difluoro-2-methyl-1-phenylpropan-2-amine

Cat. No.: B6152885
CAS No.: 1554371-59-3
M. Wt: 185.2
InChI Key:
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Description

1,1-difluoro-2-methyl-1-phenylpropan-2-amine is a synthetic compound belonging to the amphetamine class. It is a substituted phenethylamine that is structurally similar to other psychoactive substances such as methamphetamine and amphetamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-2-methyl-1-phenylpropan-2-amine typically involves the fluorination of a precursor compound. One common method is the reaction of 2-methyl-1-phenylpropan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar fluorination processes on a larger scale, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-2-methyl-1-phenylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amine derivatives.

    Substitution: Produces various substituted phenethylamines.

Scientific Research Applications

1,1-difluoro-2-methyl-1-phenylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of fluorinated amphetamines.

    Biology: Investigated for its effects on neurotransmitter systems in the brain.

    Medicine: Studied for potential therapeutic applications in treating certain neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-methyl-1-phenylpropan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: Similar structure but lacks the fluorine atoms.

    Amphetamine: Similar structure but lacks the fluorine and methyl groups.

    2-fluoroamphetamine: Similar structure with only one fluorine atom.

Uniqueness

1,1-difluoro-2-methyl-1-phenylpropan-2-amine is unique due to the presence of two fluorine atoms, which can significantly alter its pharmacological properties compared to its non-fluorinated counterparts. The fluorine atoms can increase the compound’s lipophilicity, potentially enhancing its ability to cross the blood-brain barrier and increasing its potency.

Properties

CAS No.

1554371-59-3

Molecular Formula

C10H13F2N

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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